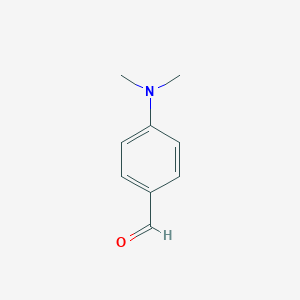

4-(Dimethylamino)benzaldehyde

Beschreibung

Historical Context and Discovery in Chemical Sciences

The history of 4-(Dimethylamino)benzaldehyde is intrinsically linked to the development of synthetic organic chemistry and the burgeoning field of dye chemistry in the late 19th and early 20th centuries. A significant milestone in its history is its association with the German physician and scientist Paul Ehrlich, a Nobel laureate renowned for his pioneering work in hematology, immunology, and chemotherapy. hekint.orgnih.govpaul-ehrlich.de Ehrlich developed a reagent containing p-dimethylaminobenzaldehyde (DMAB), which became known as Ehrlich's reagent. wikipedia.orgchemistrylearner.commedizinonline.com This reagent was initially used to distinguish typhoid from simple diarrhea and later found widespread use in diagnostic medicine, particularly for the detection of urobilinogen in urine, an indicator of liver diseases like jaundice. wikipedia.orgchemistrylearner.commicrobenotes.com

The synthesis of this compound is often achieved through the Vilsmeier-Haack reaction, a method discovered by Anton Vilsmeier and Albrecht Haack in 1927. thieme-connect.dewikipedia.org This reaction involves the formylation of an electron-rich aromatic compound, such as N,N-dimethylaniline, using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride. thieme-connect.dewikipedia.orgresearchgate.net This synthetic route provides an efficient means to introduce an aldehyde group onto the aromatic ring, a crucial step in the production of this compound. prepchem.com

Significance of the Aldehyde and Dimethylamino Moieties in Organic Chemistry

The chemical reactivity and utility of this compound are dictated by its two key functional groups: the aldehyde group (-CHO) and the dimethylamino group (-N(CH₃)₂).

The Aldehyde Group: Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. numberanalytics.commedium.combyjus.com The aldehyde group is highly reactive due to the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. numberanalytics.com This reactivity allows aldehydes to participate in a wide array of chemical transformations, including:

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids. medium.com

Reduction: They can be reduced to primary alcohols. medium.com

Nucleophilic Addition Reactions: This is a hallmark reaction of aldehydes, leading to the formation of various functional groups. numberanalytics.com

Condensation Reactions: Aldehydes undergo condensation reactions, such as the aldol condensation, to form larger molecules. globalresearchonline.netnumberanalytics.com

The versatility of the aldehyde group makes it a crucial building block in organic synthesis, with applications in the production of pharmaceuticals, plastics, and fragrances. medium.combyjus.com

The Dimethylamino Group: The dimethylamino group is a tertiary amine attached to the benzene ring. nih.gov It is a strong electron-donating group, meaning it increases the electron density of the aromatic ring through resonance. chemimpex.com This electronic effect has several important consequences:

It enhances the reactivity of the aromatic ring towards electrophilic substitution. microbenotes.com

It influences the reactivity of the aldehyde group.

It is a key component in directing the position of further substitutions on the aromatic ring. nagoya-u.ac.jpnih.gov

The presence of the dimethylamino group is pivotal to the unique properties of this compound, particularly its use in colorimetric reactions and as a building block for complex molecules. chemimpex.comsolubilityofthings.com

Overview of Research Trajectories and Multidisciplinary Relevance

The unique structural features of this compound have led to its application in a multitude of research areas, highlighting its multidisciplinary relevance.

Analytical Chemistry: A primary application of this compound is in analytical chemistry as a colorimetric reagent. solubilityofthings.com Ehrlich's reagent, containing this compound, is widely used for the detection of indoles, pyrroles, and primary amines, forming colored products known as Schiff bases. sigmaaldrich.comfishersci.pt This has applications in:

Biochemical Assays: Detecting tryptophan in proteins and urobilinogen in urine. chemistrylearner.commicrobenotes.com

Forensic Science: Identifying certain drugs and hallucinogens. wikipedia.orgmorphisto.de

Microbiology: Differentiating bacteria based on their ability to produce indole from tryptophan. morphisto.de

Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds. chemimpex.comsolubilityofthings.com Its reactivity allows for the creation of more complex molecules, making it a valuable tool for researchers developing new materials and compounds. chemimpex.com It is a key precursor in the synthesis of:

Dyes and Pigments: Utilized in the textile industry to produce vibrant and stable colors. chemimpex.com

Pharmaceuticals: Acts as a building block for certain drug molecules. chemimpex.comontosight.ai

Schiff Bases: Formed through condensation with primary amines, these compounds have shown a range of biological activities, including antifungal and antibacterial properties. alfa-chemistry.comresearchgate.net

Materials Science: The compound is also significant in materials science, where it is used in the development of:

Polymeric Materials and Coatings: Its unique properties can enhance the performance characteristics of these materials. chemimpex.com

Fluorescent Probes: Its derivatives are used in biological imaging to visualize cellular processes. chemimpex.comontosight.ai

Nonlinear Optical Materials: The donor-acceptor structure of the molecule makes it a candidate for applications in nonlinear optics. globalresearchonline.netnih.gov

Deep Eutectic Solvents: It has been used as a hydrogen bond acceptor in the synthesis of these novel solvents. alfa-chemistry.com

The diverse applications of this compound underscore its importance as a fundamental chemical compound that bridges basic research and practical applications in modern science. solubilityofthings.com

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-Dimethylaminobenzaldehyde, Ehrlich's reagent |

| CAS Number | 100-10-7 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 73-75 °C |

| Solubility | Soluble in ethanol, ether, chloroform, and acetic acid. Insoluble in water. |

Conventional Synthetic Routes and Reaction Mechanisms

Several established methods for the synthesis of this compound exist, primarily involving condensation reactions, hydrolysis, and formylation of N,N-dimethylaniline.

Condensation Reactions for this compound Preparation

Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.

Schiff Base Formation: this compound readily reacts with primary amines, hydrazines, and related compounds to form Schiff bases or hydrazones. ontosight.aievitachem.com This process involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. smolecule.com The reaction is often catalyzed by acids. smolecule.com For instance, the condensation of this compound with 1,3-phenylenediamine has been used to synthesize new Schiff base ligands. scielo.org.za Similarly, reaction with S-benzyl dithiocarbamate (SBDTC) yields Schiff bases with nitrogen and sulfur donor atoms. alfa-chemistry.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing active methylene groups, such as ethyl cyanoacetate or Meldrum's acid. arkat-usa.orgresearchgate.net These reactions are often facilitated by a catalyst and can be performed in various solvents, including ionic liquids, or even under solvent-free conditions. arkat-usa.orgresearchgate.net The use of ionic liquids has been explored to create more environmentally friendly protocols. arkat-usa.org

A notable example is the reaction of this compound with oxindole, which can be carried out under microwave-assisted, solvent-free conditions to produce 3-(4-dimethylaminobenzylidene) indolin-2-one. sjp.ac.lk

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference(s) |

| This compound | 1,3-Phenylenediamine | Schiff Base Ligand | Reflux in ethanol | scielo.org.za |

| This compound | S-benzyl dithiocarbamate | Schiff Base | Reflux in ethanol | alfa-chemistry.com |

| This compound | Ethyl cyanoacetate | Knoevenagel Product | Dicationic ionic liquids | arkat-usa.org |

| This compound | Oxindole | 3-(4-dimethylaminobenzylidene) indolin-2-one | Microwave, solvent-free | sjp.ac.lk |

| This compound | 4-Chloroacetophenone | Chalcone | NaOH, solvent-free | nih.gov |

Hydrolysis-Based Synthesis Approaches

Hydrolysis is a key step in several synthetic routes to this compound, particularly following a condensation or formylation reaction. For example, the Vilsmeier-Haack reaction initially produces an iminium salt, which is then hydrolyzed during workup to yield the final aldehyde. thieme-connect.dewikipedia.org Similarly, the Duff reaction involves the hydrolysis of an imine intermediate to generate the aldehyde. wikipedia.org In some synthetic pathways, a nitrile group is first introduced and then hydrolyzed to a carboxylic acid, which can be further converted. For instance, a biotinylated Ehrlich's reagent was synthesized by hydrolyzing a nitrile to a carboxylic acid, followed by conjugation. researchgate.net

Synthesis from Dimethylaniline, Formaldehyde, and p-Nitrosodimethylaniline

A well-established method for preparing this compound involves the condensation of N,N-dimethylaniline, formaldehyde, and p-nitrosodimethylaniline, followed by hydrolysis. orgsyn.orgglobalresearchonline.net This multi-step process first involves the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid. The subsequent addition of p-nitrosodimethylaniline hydrochloride leads to a vigorous reaction, forming a benzylidene intermediate. This intermediate is then hydrolyzed using acetic acid and formaldehyde to yield this compound. orgsyn.org

Another prominent method is the Vilsmeier-Haack reaction , which utilizes N,N-dimethylaniline as the starting material. thieme-connect.dewikipedia.org In this reaction, a substituted amide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium ion. thieme-connect.dewikipedia.org This electrophilic reagent then reacts with the electron-rich N,N-dimethylaniline to introduce a formyl group, primarily at the para position. thieme-connect.deresearchgate.net The resulting iminium salt is subsequently hydrolyzed to produce this compound. thieme-connect.dewikipedia.org A typical procedure involves the dropwise addition of POCl₃ to DMF with cooling, followed by the addition of N,N-dimethylaniline. The reaction mixture is then heated, and after decomposition with ice water and basification, the product is isolated. prepchem.com Yields for this reaction can be as high as 95%. thieme-connect.de

Other formylation reactions include:

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride to formylate aromatic compounds. wikipedia.orgvedantu.com While applicable to phenols and their ethers, it is a classic method for introducing an aldehyde group. erowid.org

Gattermann-Koch Reaction: A variation of the Gattermann reaction that employs carbon monoxide and hydrogen chloride. wikipedia.orgvedantu.com It is particularly useful for the industrial production of simple aromatic aldehydes but is not suitable for phenol or phenol ether substrates. vedantu.com

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent for electron-rich aromatic compounds like phenols and anilines, requiring an acidic catalyst. thieme-connect.dewikipedia.org The reaction proceeds through an iminium ion intermediate which is then hydrolyzed. wikipedia.orgvedantu.com A modified Duff reaction using trifluoroacetic acid as a solvent has been shown to be effective. google.comresearchgate.net

Table 2: Comparison of Formylation Reactions for Aromatic Aldehydes

| Reaction | Formylating Agent | Substrate Scope | Catalyst | Reference(s) |

| Vilsmeier-Haack | Substituted amide (e.g., DMF) + POCl₃ | Electron-rich arenes (e.g., N,N-dimethylaniline) | None (reagent formed in situ) | thieme-connect.dewikipedia.org |

| Gattermann | HCN + HCl | Aromatic compounds, phenols, phenol ethers | Lewis acid (e.g., AlCl₃) | wikipedia.orgvedantu.com |

| Gattermann-Koch | CO + HCl | Aromatic hydrocarbons (not phenols/ethers) | Lewis acid (e.g., AlCl₃) + co-catalyst (e.g., CuCl) | wikipedia.orgvedantu.com |

| Duff | Hexamethylenetetramine | Electron-rich arenes (phenols, anilines) | Acid (e.g., glyceroboric acid, TFA) | thieme-connect.dewikipedia.orggoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Solid-State Reactions

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for potentially harmful and difficult-to-recycle solvents. These reactions are often promoted by grinding the reactants together, sometimes with the aid of a catalyst or microwave irradiation.

For example, a solvent-free protocol for the synthesis of chalcones has been developed by reacting this compound with 4-chloroacetophenone in the presence of solid NaOH. nih.gov The reaction proceeds by mixing the solid reactants and heating, leading to solidification of the product mixture. nih.gov

Microwave-assisted solvent-free synthesis has also proven effective. The Knoevenagel condensation of oxindole and this compound has been successfully carried out by mixing the reactants with a modified silica catalyst and irradiating them in a microwave, achieving a good yield in a short reaction time. sjp.ac.lk Furthermore, the synthesis of 4,4′-diaminotriarylmethanes has been achieved by reacting N,N-dimethylaniline with various aldehydes, including this compound, under solvent-free conditions using antimony trichloride as a catalyst. beilstein-journals.org

Catalytic Synthesis of this compound

Catalysis plays a crucial role in many synthetic routes to this compound, enhancing reaction rates, improving yields, and enabling milder reaction conditions.

In the context of condensation reactions, various catalysts are employed. Acid catalysts, such as glacial acetic acid, are often used to promote the formation of Schiff bases. smolecule.com For Knoevenagel condensations, catalysts can range from simple bases to more complex systems. For instance, piperidinium acetate has been used to catalyze the reaction between diacetyl and aromatic aldehydes. ineosopen.org More recently, novel dicationic ionic liquids have been designed to act as highly efficient solvents and catalysts for the Knoevenagel condensation of this compound. arkat-usa.org

In formylation reactions, the choice of catalyst is critical. The Gattermann reaction relies on Lewis acid catalysts like aluminum chloride. wikipedia.org The Duff reaction requires an acidic catalyst, with trifluoroacetic acid being a modern and effective choice. google.comresearchgate.net

Furthermore, heterogeneous catalysts are being explored for greener synthetic processes. For example, a catalyst of Fe₃O₄@ZIF-8 has been used for the catalytic synthesis of chalcone compounds from derivatives of acetophenone and benzaldehyde, including this compound. google.com

authoritative, and based on diverse sources.

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGWHSBYQYVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021835 | |

| Record name | 4-Dimethylaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS] | |

| Record name | Benzaldehyde, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Dimethylaminobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-10-7 | |

| Record name | 4-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dimethylaminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7E88PR1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the common synthetic routes for 4-(Dimethylamino)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound (DMABA) typically involves formylation of dimethylaniline derivatives. A documented method includes reacting dimethylaniline with phosphoryl chloride (POCl₃) in the presence of DMF (Vilsmeier-Haack reaction), followed by hydrolysis to yield the aldehyde . Key factors affecting yield include:

- Temperature control : Maintaining ≤5°C during formylation minimizes side reactions.

- Solvent choice : Isopropanol is effective for crystallization, as slow evaporation yields high-purity crystals (m.p. 73–75°C) .

- Catalytic acid : Glacial acetic acid can enhance reaction efficiency in condensation reactions .

Q. What spectroscopic techniques are most effective for characterizing DMABA, and what key spectral features should researchers expect?

Methodological Answer:

- NMR : In H NMR (CDCl₃), the aldehyde proton appears as a singlet at δ ~9.8 ppm, while the aromatic protons show splitting patterns consistent with para-substitution (e.g., δ 7.7–8.0 ppm for H adjacent to the aldehyde) .

- IR : Strong absorption at ~1680 cm (C=O stretch) and ~2800 cm (N-CH₃ symmetric/asymmetric stretches) confirm functional groups .

- UV-Vis : A strong absorption band near 340 nm (π→π* transition) is typical for aromatic aldehydes with electron-donating groups .

Q. What are the critical safety considerations when handling DMABA in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. DMABA is a skin irritant .

- Ventilation : Work in a fume hood due to potential dust inhalation risks.

- First aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of DMABA, and what software tools are recommended for data analysis?

Methodological Answer: DMABA crystallizes in a monoclinic system with two independent molecules per asymmetric unit. Key steps include:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Structure refinement : Employ SHELXL for least-squares refinement. The software handles hydrogen atom placement via riding models (C–H = 0.93–0.96 Å) and thermal parameter constraints .

- Interactions : Identify C–H···O hydrogen bonds (2.5–2.7 Å) and π-π stacking (centroid distance ~3.7 Å) to stabilize the lattice .

Q. How can researchers address contradictory spectroscopic data when confirming DMABA’s structural integrity?

Methodological Answer:

- Cross-validation : Combine C NMR (carbonyl carbon at δ ~190 ppm) with mass spectrometry (m/z 149.084 for [M]) to resolve ambiguities .

- Crystallographic validation : Compare experimental X-ray data (e.g., CCDC deposition codes) with computational models (DFT-optimized geometries) to verify bond lengths/angles .

- HPLC purity analysis : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities that may skew spectroscopic results .

Q. What methodological approaches are employed to study DMABA’s role in synthesizing pharmaceutical intermediates?

Methodological Answer: DMABA is a precursor in drug synthesis (e.g., antimalarials, antivirals). Key strategies include:

- Schiff base formation : React DMABA with amines (e.g., hydrazides) under reflux (ethanol, glacial acetic acid catalyst) to form imine intermediates .

- Co-crystal engineering : Design DMABA-based co-crystals (e.g., with triazine derivatives) to modulate solubility and bioavailability .

- Kinetic studies : Monitor reaction progress via in situ FTIR to optimize aldehyde activation for nucleophilic addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.